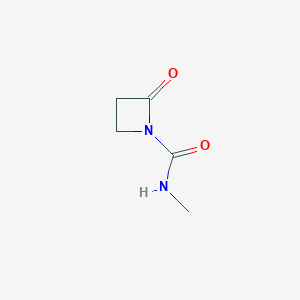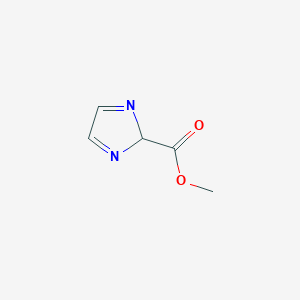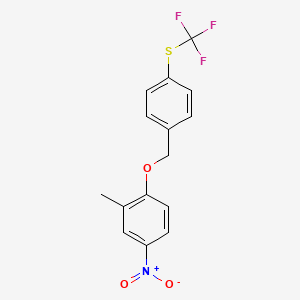
Vialox Peptide(Pentapeptide-3) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vialox Peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In industrial settings, the production of Vialox Peptide may involve large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Vialox Peptide primarily undergoes substitution reactions due to the presence of reactive functional groups in its amino acid residues. These reactions can involve the modification of side chains or the peptide backbone.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used to oxidize specific amino acid residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds in the peptide.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while substitution reactions can yield various derivatives with altered functional groups .
Scientific Research Applications
Vialox Peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuromuscular transmission and potential therapeutic applications in muscle relaxation.
Medicine: Explored for its anti-aging properties, particularly in reducing wrinkles and improving skin texture.
Industry: Utilized in the formulation of cosmetic products aimed at reducing the appearance of fine lines and wrinkles
Mechanism of Action
Vialox Peptide exerts its effects by acting as a competitive antagonist at acetylcholine receptors on the postsynaptic membrane of muscle cells. By binding to these receptors, it prevents acetylcholine from inducing muscle contraction, leading to muscle relaxation. This mechanism is similar to that of tubocurarine, a natural alkaloid known for its muscle-relaxing properties .
Comparison with Similar Compounds
Tubocurarine: A natural alkaloid that acts as a non-depolarizing neuromuscular blocker.
Botulinum Toxin: A neurotoxic protein that inhibits acetylcholine release, leading to muscle paralysis.
Argireline (Acetyl Hexapeptide-8): A synthetic peptide that reduces the appearance of wrinkles by inhibiting neurotransmitter release
Uniqueness of Vialox Peptide: Vialox Peptide is unique in its specific amino acid sequence and its ability to act as a competitive antagonist at acetylcholine receptors. Unlike botulinum toxin, which requires injection, Vialox Peptide can be used in topical applications, making it a non-invasive alternative for reducing wrinkles and improving skin texture .
Properties
Molecular Formula |
C25H45N9O9 |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
acetic acid;(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H37N9O5.2C2H4O2/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22;2*1-2(3)4/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13-,14-,15-;;/m0../s1 |
InChI Key |
BVQVANRQQLJVLU-GUEINKQFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)








![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)

![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)

